molecular formula C14H25NO2 B1462286 3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one CAS No. 1155906-37-8

3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one

Cat. No.: B1462286
CAS No.: 1155906-37-8
M. Wt: 239.35 g/mol
InChI Key: LBIOFTSLSKTKGW-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a cyclopentyl group, a hydroxymethyl group, and a piperidinyl group attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one typically involves the reaction of cyclopentyl bromide with 3-(hydroxymethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: 3-Cyclopentyl-1-[3-(carboxymethyl)piperidin-1-yl]propan-1-one.

    Reduction: 3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-ol.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of piperidine derivatives on biological systems.

    Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound may be investigated for potential therapeutic uses.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycrimine: A piperidine derivative used as an anticholinergic agent.

    Piperidine: The parent compound of the piperidine class.

    Cyclopentylamine: A compound with a cyclopentyl group attached to an amine.

Uniqueness

3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyclopentyl group and a hydroxymethyl group attached to a piperidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-11-13-6-3-9-15(10-13)14(17)8-7-12-4-1-2-5-12/h12-13,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIOFTSLSKTKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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